molecular formula C18H17N3O4S B2427562 N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide CAS No. 868369-02-2

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

Cat. No. B2427562
M. Wt: 371.41
InChI Key: UXWCJGBSDIAFKR-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential use in cancer treatment due to its ability to selectively kill cancer cells with defects in homologous recombination DNA repair pathways.

Scientific Research Applications

Antibacterial Activity

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, a benzothiazole derivative, has shown significant antibacterial activity. Studies have revealed its potent effects against various bacterial strains. For example, Gupta (2018) synthesized methoxy substituted benzothiazole derivatives, including those with nitro group substitutions, and found them to exhibit strong antibacterial activity against Pseudomonas aeruginosa, a known resistant bacterium in nosocomial infections (Gupta, 2018). Similarly, this compound demonstrated effectiveness against Escherichia coli, another significant bacterial pathogen (Gupta, 2018).

Anticonvulsant Properties

In the realm of neurological disorders, particularly epilepsy, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide has been identified as a promising anticonvulsant. A study by Sych et al. (2018) synthesized a derivative of this compound and found it to exhibit high anticonvulsive activity, surpassing that of the classic drug "Depakin" in the pentylentetrazole model of seizure (Sych et al., 2018).

Cancer Treatment Potential

The benzothiazole derivatives, including N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have also been studied for their potential in cancer treatment. Kawakami et al. (1998) investigated rhodacyanine dyes, which include benzothiazole moieties, and found them to have a potent inhibitory effect on tumor cell growth, indicating potential as antitumor agents (Kawakami et al., 1998).

properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)9-8-11(2)16(15)26-18(20)19-17(22)12-6-5-7-13(10-12)21(23)24/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWCJGBSDIAFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.